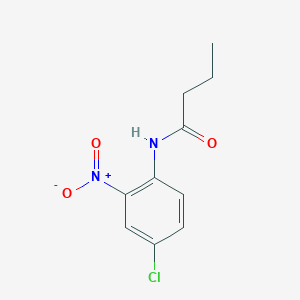
N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide
Vue d'ensemble
Description
N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide: is a chemical compound with the molecular formula C13H21BN2O6S and a molecular weight of 344.19 g/mol . This compound is characterized by the presence of a boronic acid group, a sulfonamide group, and a tert-butoxycarbonyl (Boc) protected amino group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminoethylamine is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-2-aminoethylamine.
Sulfonamide Formation: The protected amine is then reacted with 4-boronobenzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Large-scale production may also incorporate continuous flow techniques and automated synthesis platforms to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the boronic acid group, to form various derivatives.
Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium-based catalysts for coupling reactions
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions
Substituted Sulfonamides: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: Employed in catalytic processes due to its boronic acid functionality.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Mécanisme D'action
The mechanism of action of N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is primarily related to its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The sulfonamide group enhances its binding affinity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
- N-(2-Boc-aminoethyl) 4-boronophenylsulfonamide
- N-(2-Boc-aminoethyl) 4-boronobenzenesulfonyl chloride
Comparison: N-(2-Boc-aminoethyl) 4-boronobenzenesulfonamide is unique due to the presence of both a boronic acid group and a sulfonamide group, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers enhanced versatility in synthetic applications and greater potential in medicinal chemistry due to its dual functional groups .
Propriétés
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O6S/c1-13(2,3)22-12(17)15-8-9-16-23(20,21)11-6-4-10(5-7-11)14(18)19/h4-7,16,18-19H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECEUBTMRPCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125689 | |
| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-63-9 | |
| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [2-[[(4-boronophenyl)sulfonyl]amino]ethyl]-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[4-(4-methylphenyl)sulfonylphenoxy]phenyl]acetamide](/img/structure/B1660968.png)


![1-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B1660972.png)
![N-(3-Methoxypropyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B1660973.png)






